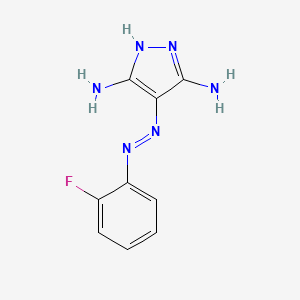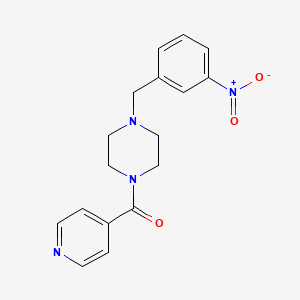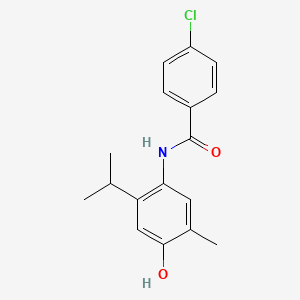
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide, also known as TPCA-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of many cellular processes, including inflammation, immune response, and cell survival.
作用机制
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide inhibits the activity of the NF-κB pathway by targeting the enzyme IKKβ, which is involved in the activation of NF-κB. By inhibiting IKKβ, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide prevents the activation of NF-κB and downstream signaling pathways that promote inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In cancer cells, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide induces cell cycle arrest and apoptosis, leading to reduced tumor growth and proliferation. Inflammatory diseases benefit from N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide treatment as it reduces inflammation and joint damage. Additionally, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has been shown to reduce the formation of atherosclerotic plaques, which can lead to cardiovascular disease.
实验室实验的优点和局限性
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has several advantages for lab experiments, including its ability to inhibit the NF-κB pathway, which is involved in many cellular processes. However, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has limitations, including its potential toxicity and off-target effects. Additionally, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide may have different effects depending on the cell type and context in which it is used, which can make it challenging to interpret results.
未来方向
There are several future directions for N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide research, including its potential use in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Additionally, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide could be used to target specific cell types, such as cancer stem cells, to prevent tumor recurrence. Further studies are needed to fully understand the potential therapeutic applications of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide and its limitations.
合成方法
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide can be synthesized using a multistep process that involves the reaction of 4-biphenylcarboxylic acid with a mixture of 1,3,5-trimethylpyrazole and thionyl chloride. The resulting product is then treated with ammonia and acetic acid to yield N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide.
科学研究应用
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory diseases, such as rheumatoid arthritis, have also been shown to benefit from N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide treatment, as it reduces inflammation and joint damage. Additionally, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has been studied in the context of cardiovascular disease, as it has been shown to reduce the formation of atherosclerotic plaques.
属性
IUPAC Name |
4-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-18(14(2)22(3)21-13)20-19(23)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIGURNZQUTMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)
![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)

![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)
![1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)
![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)
![N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5559037.png)
![2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid](/img/structure/B5559040.png)

![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)
![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)
![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)